![molecular formula C10H13NO B3135776 (R)-chroman-2-ylmethanamine CAS No. 404337-71-9](/img/structure/B3135776.png)
(R)-chroman-2-ylmethanamine
Overview
Description
(R)-Chroman-2-ylmethanamine, otherwise known as (R)-2-amino-6-chromanone, is a chiral amine compound with a molecular formula of C7H9NO. It is a white crystalline solid with a melting point of around 117°C. This compound has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of laboratory experiments. In
Scientific Research Applications
Analytical Chemistry and Chromatography
In analytical chemistry, particularly in the context of chromatography, the compound's utility is evident. Chromatography, a pivotal technique for molecule separation, benefits significantly from advancements that improve the separation efficiency of complex mixtures. Studies have highlighted the development and optimization of chromatographic methods, such as Hydrophilic Interaction Liquid Chromatography (HILIC) and micellar liquid chromatography (MLC), which are crucial for analyzing polar compounds, drugs, and metabolites in various matrices. These methods, which utilize (R)-chroman-2-ylmethanamine derivatives or similar compounds, contribute to enhancing analytical accuracy and expanding the scope of detectable substances in pharmaceutical and biomedical research (Jandera, 2011); (Esteve-Romero, et al., 2016).
Environmental Science and Bioremediation
In environmental science, the focus on sustainable and less toxic alternatives for pollution control has led to research into lanthanide compounds and ionic liquids that offer environmental benefits over traditional methods. While not directly mentioning (R)-chroman-2-ylmethanamine, these studies underline the importance of finding safer, more effective compounds for environmental applications, such as corrosion inhibition and bioremediation of contaminated soils and wastewater. The exploration of such alternatives is crucial in reducing ecological hazards and advancing green chemistry practices (Bethencourt, et al., 1998); (Xia, et al., 2019).
properties
IUPAC Name |
[(2R)-3,4-dihydro-2H-chromen-2-yl]methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRHATGBRQMDRF-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-chroman-2-ylmethanamine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.